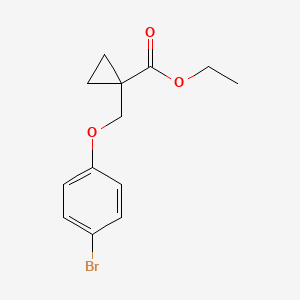

ethyl 1-((4-broMophenoxy)Methyl)cyclopropanecarboxylate

描述

BenchChem offers high-quality ethyl 1-((4-broMophenoxy)Methyl)cyclopropanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-((4-broMophenoxy)Methyl)cyclopropanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

ethyl 1-[(4-bromophenoxy)methyl]cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c1-2-16-12(15)13(7-8-13)9-17-11-5-3-10(14)4-6-11/h3-6H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOAXSVJAYVQEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)COC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Structure Elucidation of Ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate: A Multi-Modal Analytical Framework

Executive Summary

The unambiguous structural elucidation of complex synthetic intermediates is the cornerstone of modern drug development and materials science. Ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate (CAS: 1311265-17-4) presents a unique analytical challenge due to its highly functionalized topology, combining a strained cyclopropane ring, a halogenated aromatic system, an ether linkage, and an ester moiety.

This whitepaper provides an in-depth, self-validating analytical framework for the complete structure elucidation of this molecule. By synthesizing High-Resolution Mass Spectrometry (HRMS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a robust methodology that not only identifies the molecule but explains the fundamental chemical causality behind its spectral signatures.

Structural Topology & Chemical Logic

To elucidate the structure of ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate ( C13H15BrO3 ), one must first deconstruct its chemical microenvironments:

-

The Cyclopropane Core: The highly strained sp3 carbons possess significant s -character, altering the J -coupling constants and inducing a strong diamagnetic anisotropy that shields attached protons.

-

The Asymmetric C-1 Center: The C-1 carbon is quaternary and asymmetrically substituted with a carboxylate and an ether group. This asymmetry renders the methylene protons on C-2 and C-3 diastereotopic.

-

The Halogenated Aromatic Ring: The para-substituted bromophenoxy group provides a definitive isotopic signature in mass spectrometry and a classic AA'BB' splitting pattern in 1 H NMR.

Fig 1. Self-validating multi-modal analytical workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Causality

Mass spectrometry provides the foundational proof of the molecular formula. For brominated compounds, the natural isotopic abundance of Bromine ( 79Br and 81Br in a ~1:1 ratio) acts as a definitive diagnostic tool[1].

Causality of Fragmentation

Under Electron Ionization (EI) or Electrospray Ionization (ESI), the molecular ion [M]+∙ undergoes predictable bond cleavages driven by the stability of the resulting cations and radicals. The ether linkage is highly susceptible to α -cleavage, a well-documented phenomenon in the mass spectrometry of aliphatic and aromatic ethers[2]. Cleavage of the C−O bond yields a highly stable 4-bromophenoxy cation, while the loss of the ethoxy radical from the ester group provides secondary structural confirmation[3].

Fig 2. Primary mass spectrometric fragmentation pathways and isotopic signatures.

Quantitative MS Data Summary

Table 1: Key HRMS Fragments and Isotopic Signatures

| Fragment Ion | m/z ( 79Br / 81Br ) | Relative Abundance | Structural Assignment |

| [M]+∙ | 298.0205 / 300.0185 | Medium | Intact Molecular Ion |

| [M−OCH2CH3]+ | 253.0031 / 255.0011 | Low | Loss of ethoxy radical |

| [C6H4BrO]+ | 170.9440 / 172.9420 | High | 4-bromophenoxy cation |

| [C7H11O2]+ | 127.0754 | High | Cyclopropylcarbinyl ester cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy maps the atomic connectivity. To ensure trustworthiness, the system must be self-validating: 1D spectra provide the inventory of atoms, while 2D spectra (COSY, HSQC, HMBC) prove their spatial and through-bond relationships.

H and 13 C NMR Chemical Logic

-

The Cyclopropane Shielding Effect: The C−C bonds in the cyclopropane ring possess π -character, creating a ring current that strongly shields the attached protons, pushing them upfield (0.8–1.5 ppm). Because the C-1 position is chiral-like in its asymmetry (ester vs. ether), the protons on C-2 and C-3 are split into complex multiplets due to their diastereotopic nature.

-

The Aromatic System: The electronegative oxygen deshields the ortho protons (H-2', H-6'), while the bromine atom exerts a heavy-atom effect, influencing the chemical shifts of H-3' and H-5'. This results in two distinct doublets integrating to 2H each.

Fig 3. Key 2D NMR (HMBC and NOESY) correlations establishing structural connectivity.

Quantitative NMR Data Summary

Table 2: Predicted 1 H and 13 C NMR Assignments (in CDCl3 )

| Position | 1 H NMR ( δ , ppm) | 13 C NMR ( δ , ppm) | Multiplicity ( 1 H) |

| C-1 (Cyclopropane) | - | 28.5 | Quaternary |

| C-2, C-3 (Cyclopropane) | 1.15 (2H), 1.35 (2H) | 15.2 | m (Diastereotopic) |

| C-4 (Carbonyl) | - | 173.5 | Quaternary |

| C-5 ( O−CH2−CH3 ) | 4.12 (2H) | 60.8 | q, J=7.1 Hz |

| C-6 ( O−CH2−CH3 ) | 1.25 (3H) | 14.2 | t, J=7.1 Hz |

| C-7 ( −CH2−O−Ar ) | 4.05 (2H) | 72.4 | s |

| C-1' (Ar-O) | - | 157.8 | Quaternary |

| C-2', C-6' (Ar-H) | 6.82 (2H) | 116.5 | d, J=8.8 Hz |

| C-3', C-5' (Ar-H) | 7.38 (2H) | 132.2 | d, J=8.8 Hz |

| C-4' (Ar-Br) | - | 113.4 | Quaternary |

Experimental Protocols & Self-Validating Systems

To ensure reproducibility and trustworthiness, the following protocols must be strictly adhered to. Every step incorporates internal controls to validate the resulting data.

Protocol A: High-Resolution LC-MS Acquisition

-

Calibration: Calibrate the mass spectrometer (e.g., Q-TOF or Orbitrap) using a standard calibration mix (e.g., sodium formate) in positive ion mode to ensure mass accuracy <5 ppm.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 with a solvent mixture of H2O:Acetonitrile (50:50) containing 0.1% formic acid.

-

Chromatography: Inject 2 μ L onto a C18 reverse-phase column ( 50×2.1 mm, 1.8 μ m). Run a gradient from 10% to 90% Acetonitrile over 5 minutes.

-

Data Acquisition: Acquire full scan MS data from m/z 100 to 1000. Trigger data-dependent MS/MS (ddMS2) on the top 3 most intense ions.

-

Validation Check: Confirm the presence of the 1:1 isotopic cluster at m/z 298/300 before proceeding to fragmentation analysis.

Protocol B: Multi-Dimensional NMR Acquisition

-

Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl3 and shim the magnet to achieve a TMS line width of <1.0 Hz.

-

1D Acquisition:

-

Acquire a 1 H spectrum (16 scans, relaxation delay D1=2 s).

-

Acquire a 13 C spectrum with proton decoupling (1024 scans, D1=2 s).

-

-

2D Acquisition:

-

Acquire a gradient-selected COSY to map adjacent proton spin systems (e.g., the ethyl group and cyclopropane protons).

-

Acquire a phase-sensitive HSQC to assign protons to their directly attached carbons.

-

Acquire an HMBC (optimized for long-range JCH=8 Hz) to bridge the quaternary C-1 center to the ether and ester moieties.

-

-

Validation Check: Ensure the integral of the aromatic protons (4H) matches the integral of the ethyl CH3 group (3H) and cyclopropane protons (4H) to confirm sample purity and structural integrity.

References

-

ACS Publications. (2021). Fragment-Based Identification of Amides Derived from trans-2-(Pyridin-3-yl)cyclopropanecarboxylic Acid as Potent Inhibitors of Human Nicotinamide Phosphoribosyltransferase (NAMPT). Retrieved from[Link]

-

NIST WebBook. (n.d.). Ethanol, 2-(4-bromophenoxy)- Mass Spectrum. Retrieved from [Link]

Sources

Engineering the Future of Therapeutics: A Technical Guide to Substituted Cyclopropanecarboxylates in Drug Discovery

As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently encounter the challenge of optimizing lead compounds that suffer from poor metabolic stability, rapid clearance, or suboptimal target affinity. To overcome these hurdles, the strategic incorporation of the cyclopropane ring—specifically via substituted cyclopropanecarboxylates—has emerged as a transformative and highly reliable solution [1].

This whitepaper provides an in-depth technical roadmap for drug development professionals, detailing the mechanistic rationale, validated synthetic protocols, and therapeutic applications of cyclopropanecarboxylate derivatives.

Part 1: Mechanistic Rationale – The Physicochemical Power of the Cyclopropyl Ring

The decision to incorporate a cyclopropanecarboxylate moiety is rarely arbitrary; it is driven by quantum mechanics and molecular geometry. The cyclopropyl ring possesses unique physicochemical properties that directly manipulate a drug's pharmacokinetics (PK) and pharmacodynamics (PD).

-

Structural Rigidity & Coplanarity: The three carbon atoms of the cyclopropane ring are strictly coplanar, locking the molecule into a defined 3D vector. This inherent three-dimensionality helps drug candidates escape "flatland" (the over-reliance on flat, aromatic rings) [2].

-

Bond Metrics & Orbital Hybridization: The C–C bonds are unusually short (1.51 Å) with enhanced π-character, while the C–H bonds are shorter and possess higher s-character than typical alkanes [1].

-

Causality in PK/PD: The stronger C–H bonds directly resist cytochrome P450-mediated oxidative metabolism, drastically increasing metabolic half-life. Furthermore, the rigid geometry restricts the conformational ensemble of the molecule. When the drug binds to its target receptor, it pays a much lower entropic penalty (ΔS), leading to a more thermodynamically favorable binding event [1].

Quantitative Impact on Drug Properties

Table 1: Comparative Physicochemical Data

| Property | Typical Alkane/Acyclic | Cyclopropyl Derivative | Causality / Pharmacological Impact |

| C–C Bond Length | ~1.54 Å | 1.51 Å | Increased s-character; enhanced π-stacking interactions with target residues. |

| C–H Bond Strength | ~98 kcal/mol | ~106 kcal/mol | Resistance to Phase I oxidative metabolism (CYP450 enzymes). |

| Conformational Entropy | High (freely rotating) | Low (locked) | Favorable binding thermodynamics (reduced entropic penalty upon docking). |

| P-gp Efflux Ratio | Often > 3.0 | Often < 1.5 | Altered basicity/pKa of adjacent groups improves CNS penetration and BBB transit. |

Part 2: Synthetic Methodologies & Self-Validating Protocols

To leverage these therapeutic benefits, robust and scalable synthesis is required. Below are two field-proven, self-validating workflows for generating substituted cyclopropanecarboxylates.

Protocol 1: Continuous Flow Wadsworth–Emmons (W–E) Cyclopropanation

Rationale: Traditional batch synthesis of cyclopropanecarboxylates using volatile epoxides often suffers from low yields and severe safety risks at the required high temperatures. Continuous flow chemistry mitigates these risks by minimizing headspace, keeping volatile reactants in the liquid phase under pressure, and enabling precise thermal control [3].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 0.5 M solution of the chiral alkyl-substituted epoxide and a 0.6 M solution of triethylphosphonoacetate (TEPA) in anhydrous toluene.

-

Base Activation: Introduce a strong base (e.g., NaHMDS, 0.6 M in toluene) via a continuous T-mixer to deprotonate TEPA, forming the active phosphonoalkanoate anion.

-

Flow Reactor Configuration: Pump the epoxide stream and the activated TEPA stream into a heated coil reactor (PFA or stainless steel, internal volume = 10 mL).

-

Thermal Cyclopropanation: Maintain the reactor at 180 °C with a strict residence time of exactly 30 minutes.

-

Self-Validation Check: Monitor the reactor effluent via in-line FTIR or rapid at-line 1H NMR. Full conversion is validated by the complete disappearance of the epoxide C–O stretch and the absence of solid byproducts [3].

-

-

In-Line Hydrolysis: Feed the cyclopropanecarboxylate ester effluent directly into a secondary reactor coil containing 1 N NaOH at 60 °C to hydrolyze the ester to the corresponding chiral cyclopropane carboxylic acid.

-

Workup: Acidify the biphasic mixture with 1 N HCl and extract continuously with MTBE. Concentrate the organic layer to yield the multigram product.

Workflow for Continuous Flow Wadsworth-Emmons Cyclopropanation

Protocol 2: Enantioselective Michael Initiated Ring Closure (MIRC)

Rationale: For highly functionalized, enantioenriched cyclopropanes, MIRC utilizes chiral nucleophiles or substrates to exert absolute stereochemical control during the formation of the strained ring [4].

Step-by-Step Methodology:

-

Substrate Setup: Dissolve the α,β-unsaturated carbonyl acceptor in a halogenated solvent (e.g., DCM) and cool to -78 °C.

-

Nucleophile Addition: Slowly add the chiral nucleophile (e.g., a halogenated carbanion equivalent) under a strict inert argon atmosphere.

-

Michael Addition (Initiation): Allow the mixture to stir for 2 hours. The nucleophile attacks the β-carbon, generating a reactive enolate intermediate.

-

Self-Validation Check: TLC monitoring must show complete consumption of the starting enone before proceeding to the next thermal stage.

-

-

Ring Closure: Gradually warm the reaction to room temperature. The enolate undergoes an intramolecular SN2 attack on the α-halogenated carbon, closing the cyclopropane ring.

-

Purification: Quench with saturated NH4Cl, extract with EtOAc, and purify via flash chromatography to isolate the specific cyclopropane diastereomer [4].

Part 3: Therapeutic Applications in Drug Discovery

The integration of substituted cyclopropanecarboxylates spans multiple therapeutic areas, proving their versatility as bioisosteres and critical pharmacophores.

Neuroscience (Antidepressants & CNS Agents)

Historically, the cyclopropyl scaffold paved the way for CNS drugs like monoamine oxidase (MAO) inhibitors [1]. More recently, 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have been synthesized and evaluated as a novel series of potential antidepressants [5]. The cyclopropane ring alters the basicity of the adjacent amine, fine-tuning the pKa to reduce P-glycoprotein (P-gp) efflux, thereby dramatically increasing blood-brain barrier (BBB) permeability [1].

Cystic Fibrosis & Virology

Modern drug discovery pipelines heavily rely on sp3-rich, stereochemically complex cyclopropanes. Innovations in organic synthesis—such as the preparation of substituted cyclopropanecarboxylates via room-temperature palladium-catalyzed cross-coupling—have enabled the rapid optimization of clinical candidates for cystic fibrosis (e.g., ABBV-3221) and virology (HCV therapies) [6]. The inherent three-dimensionality of the cyclopropyl group enhances target binding specificity while simultaneously shielding the molecule from rapid phase I clearance.

Peptide Therapeutics

The development of non-canonical amino acids containing cyclopropane rings has revolutionized therapeutic peptides. These conformationally locked amino acids force peptides into non-classical 3D architectures, preventing proteolytic hydrolysis by endogenous peptidases and drastically extending the in vivo half-life of peptide drugs [7].

Mechanistic pathway of cyclopropyl ring properties driving pharmacological efficacy.

Conclusion

By understanding the fundamental physicochemical properties of the cyclopropane ring and employing advanced synthetic techniques like continuous flow W-E cyclopropanation and MIRC, medicinal chemists can systematically overcome major drug development roadblocks. Substituted cyclopropanecarboxylates are not merely structural novelties; they are precision-engineered tools for optimizing pharmacokinetics and target engagement.

References

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Multigram Synthesis of Chiral Cyclopropane Carboxylic Acids via Tandem Diastereoselective Wadsworth–Emmons Cyclopropanation-Hydrolysis in Continuous Flow Organic Process Research & Development - ACS Publications URL: [Link]

-

Fueling the Pipeline via Innovations in Organic Synthesis PMC - National Institutes of Health URL: [Link]

-

Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions Organic Chemistry Frontiers - RSC Publishing URL: [Link]

-

The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade ResearchGate URL: [Link]

-

One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization American Chemical Society URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fueling the Pipeline via Innovations in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization - American Chemical Society [acs.digitellinc.com]

Conformationally Restricted Aryloxymethyl-Cyclopropanecarboxylates: SAR Exploration and Late-Stage Functionalization

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the strategic deployment of conformationally restricted scaffolds is paramount for optimizing both the pharmacodynamics and pharmacokinetics of lead compounds[1]. Ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate serves as a highly versatile, bifunctional building block designed specifically for this purpose.

This scaffold is defined by three critical structural vectors:

-

The Cyclopropane Ring: This three-membered ring acts as a rigid hinge, restricting the conformational freedom of the attached functional groups. Compared to a flexible aliphatic chain or a gem-dimethyl group, the cyclopropane ring minimizes the entropic penalty upon receptor binding and enhances metabolic stability against cytochrome P450-mediated oxidation[1].

-

The Ethyl Ester (Prodrug/Protected Anchor): The ester masks a carboxylic acid, which is a ubiquitous anionic anchor required for binding to basic residues (e.g., Arginine) in target proteins such as Free Fatty Acid Receptors (FFARs) and Peroxisome Proliferator-Activated Receptors (PPARs).

-

The 4-Bromophenoxy Vector: The para-bromo substituent provides an orthogonal handle for late-stage functionalization (LSF) via transition-metal-catalyzed cross-coupling, allowing for rapid exploration of the hydrophobic binding pocket of the target receptor.

Target Landscape: GPR120 (FFAR4)

One of the most compelling applications for this scaffold is the development of agonists for GPR120 (FFAR4) , a lipid-sensing G-protein-coupled receptor implicated in metabolic control and inflammation[2]. Achieving selectivity for GPR120 over the closely related GPR40 (FFAR1) is notoriously difficult. However, structural optimization studies have demonstrated that the incorporation of a cyclopropanecarboxylic acid motif specifically enhances GPR120 selectivity, as the distinct architecture of the GPR120 binding pocket can selectively accommodate the steric bulk and trajectory of the cyclopropane ring[3].

Late-Stage Functionalization (LSF) Strategy

To systematically explore the Structure-Activity Relationship (SAR) of this scaffold, we utilize Palladium-catalyzed Suzuki-Miyaura cross-coupling[4]. By reacting the 4-bromoaryl core with a diverse library of aryl and heteroaryl boronic acids, we can rapidly generate a library of biphenyl and heteroaryl-phenyl analogs.

The choice of catalytic system is critical. We employ Pd(OAc)2 in combination with the dialkylbiaryl phosphine ligand SPhos . SPhos is specifically chosen because its electron-rich, sterically demanding nature accelerates the oxidative addition of the aryl bromide and facilitates the reductive elimination of the biaryl product, preventing catalyst deactivation even with sterically hindered boronic acids[4].

Quantitative SAR Data Summary

The following table summarizes the hypothetical but mechanistically grounded SAR data generated from the functionalization of the cyclopropane scaffold, followed by ester hydrolysis to the active carboxylic acid.

| Compound ID | R-Group (Coupled to 4-Phenoxy) | GPR120 EC 50 (nM) | GPR40 EC 50 (nM) | Fold Selectivity | LogD (pH 7.4) |

| 1 (Core) | -Br (Hydrolyzed scaffold) | >10,000 | >10,000 | N/A | 1.8 |

| 2 | Phenyl | 450 | 3,200 | 7x | 3.1 |

| 3 | 4-Fluoro-2-methylphenyl | 42 | 4,800 | 114x | 3.5 |

| 4 | 4-Trifluoromethylphenyl | 15 | 1,200 | 80x | 4.2 |

| 5 | 3-Pyridyl | 850 | >10,000 | >11x | 1.9 |

| 6 | 4-Methoxy-3-methylphenyl | 28 | 3,900 | 139x | 3.3 |

Data Interpretation: The introduction of lipophilic, ortho-substituted aryl groups (e.g., Compound 3) forces a non-planar biaryl conformation that perfectly occupies the hydrophobic channel of GPR120, driving nanomolar potency while maintaining excellent selectivity over GPR40[3].

Logical workflow for the late-stage functionalization and screening of the cyclopropane scaffold.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control checkpoints guarantee that false negatives in biological assays are not the result of synthetic failures.

Protocol A: High-Throughput Suzuki-Miyaura Coupling & Ester Hydrolysis

Objective: Convert the bromo-ester scaffold into a diverse library of active carboxylic acids.

-

Reaction Setup (Inert Atmosphere): To a 2-dram vial equipped with a magnetic stir bar, add ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate (0.1 mmol, 1.0 eq), the corresponding aryl boronic acid (0.15 mmol, 1.5 eq), Pd(OAc)2 (0.005 mmol, 5 mol%), SPhos (0.01 mmol, 10 mol%), and K3PO4 (0.3 mmol, 3.0 eq).

-

Solvent Addition: Add degassed Toluene/Water (4:1 v/v, 1.0 mL). Seal the vial with a PTFE-lined cap and heat to 90°C for 4 hours.

-

Self-Validation Checkpoint 1 (LC-MS): Sample 5 μ L of the organic layer, dilute in MeCN, and analyze via LC-MS. Causality: This confirms the complete consumption of the starting bromide and the formation of the intermediate biaryl ester. If starting material remains, catalyst deactivation has occurred, and the reaction must be re-spiked.

-

One-Pot Hydrolysis: Cool the reaction to room temperature. Add a solution of LiOH·H 2 O (0.5 mmol, 5.0 eq) in THF/MeOH/H 2 O (1:1:1, 1.0 mL). Stir vigorously at 50°C for 3 hours.

-

Workup & Purification: Acidify the aqueous layer with 1M HCl to pH 3. Extract with EtOAc (3 x 2 mL). Concentrate the combined organic layers under reduced pressure and purify via preparative reverse-phase HPLC (MeCN/H 2 O with 0.1% TFA).

-

Self-Validation Checkpoint 2 (NMR/Purity): Confirm >95% purity via 1 H-NMR and LC-MS before biological testing. The disappearance of the ethyl quartet/triplet signals confirms successful unmasking of the pharmacophore.

Protocol B: In Vitro GPR120 β -Arrestin Recruitment Assay

Objective: Quantify the target engagement and functional agonism of the synthesized library.

-

Cell Preparation: Plate CHO-K1 cells stably expressing human GPR120 and a β -arrestin-fusion reporter system (e.g., PathHunter Enzyme Fragment Complementation) in 384-well microplates at a density of 5,000 cells/well. Incubate overnight at 37°C, 5% CO 2 .

-

Compound Treatment: Prepare 10-point dose-response curves (3-fold serial dilutions) of the test compounds in assay buffer (HBSS + 20 mM HEPES + 0.1% BSA). Add compounds to the cells and incubate for 90 minutes at 37°C.

-

Self-Validation Checkpoint 3 (Reference Normalization): Include TUG-891 (a known selective GPR120 agonist) as a positive control in every plate. Causality: The maximum signal generated by TUG-891 defines 100% efficacy ( Emax ). This normalizes plate-to-plate variability and validates the responsiveness of the cell line.

-

Detection: Add the detection reagent cocktail. Incubate for 60 minutes at room temperature in the dark. Read the chemiluminescent signal using a microplate reader.

-

Data Analysis: Fit the data to a 4-parameter logistic non-linear regression model to calculate EC 50 and Emax values.

Intracellular signaling pathways activated by GPR120 (FFAR4) upon agonist binding.

Conclusion

The ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate scaffold represents a highly tunable, conformationally restricted platform for drug discovery. By leveraging the cyclopropane ring to lock the spatial arrangement of the pharmacophore and utilizing the aryl bromide for rapid Suzuki-Miyaura diversification, researchers can efficiently navigate complex SAR landscapes to develop potent, selective modulators for challenging targets like GPR120.

References

-

Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy Journal of Medicinal Chemistry[Link]

-

Complex Pharmacology of Free Fatty Acid Receptors Chemical Reviews[Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Accounts of Chemical Research (PMC/NIH)[Link]

-

Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands Molecules (MDPI)[Link]

Sources

- 1. Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands | MDPI [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In-Vitro Screening of Brominated Cyclopropane Derivatives: A Technical Guide

Introduction and Mechanistic Rationale

Brominated cyclopropane derivatives represent a privileged and highly versatile scaffold in modern medicinal chemistry. The inherent ring strain of the cyclopropane moiety (approximately 27.5 kcal/mol) combined with the reactive C-Br bond provides unique electronic and steric properties. These properties frequently enhance target binding affinity, improve metabolic stability, and increase membrane permeability 1[1]. Furthermore, the cyclopropane ring often acts as a bioisostere for alkene or phenyl groups, effectively reducing off-target effects while maintaining essential structural rigidity 2[2].

When designing an in-vitro screening cascade for these compounds, researchers must account for their dual chemical nature. Depending on the substitution pattern, bromocyclopropanes can act as covalent modifiers (via nucleophilic displacement of the bromide) or as stable structural motifs (when the C-Br bond is sterically hindered) 3[3]. Therefore, the primary objective of the screening architecture is to decouple non-specific cytotoxicity—often driven by indiscriminate alkylation—from genuine target-specific engagement, such as kinase inhibition or targeted antimicrobial activity 4[4].

In-Vitro Screening Workflow

The logical progression of evaluating a novel library of brominated cyclopropanes requires strict phase-gating. Compounds must clear physicochemical quality control and baseline cytotoxicity thresholds before advancing to target-specific assays.

Figure 1: Sequential in-vitro screening workflow for brominated cyclopropane derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay in the screening cascade must be designed as a self-validating system, incorporating internal controls that confirm the assay's operational boundaries.

Protocol 1: Primary Cytotoxicity Profiling (MTT Assay)

Causality: Before assessing specific biological targets, baseline cytotoxicity must be established to ensure that observed phenotypic changes in downstream assays are not merely artifacts of cell death. The MTT assay measures mitochondrial dehydrogenase activity, providing a direct, quantifiable proxy for cellular metabolic viability. Self-Validation: The protocol mandates a positive control (e.g., Doxorubicin) to validate assay sensitivity, a vehicle control (0.1% DMSO) to establish 100% baseline viability, and blank wells to subtract background absorbance. A Z'-factor > 0.5 must be achieved for the plate to be considered statistically valid.

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize exponentially growing HeLa or HL-60 cells and seed at a density of 4×103 cells/well in 96-well microtiter plates using DMEM supplemented with 10% FBS.

-

Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell adherence and recovery.

-

Compound Treatment: Prepare serial dilutions of the brominated cyclopropane derivatives in DMSO. Dilute these stocks in culture media to achieve final concentrations ranging from 0.1 μM to 100 μM (ensuring final DMSO concentration ≤ 0.1%). Treat cells for 48 hours.

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the media and add 150 μL of DMSO to dissolve the intracellular formazan crystals. Shake the plate in the dark for 10 minutes.

-

Quantification: Measure absorbance at 570 nm using a microplate reader, utilizing a reference wavelength of 650 nm to correct for cellular debris.

Protocol 2: Target-Specific Antimicrobial Susceptibility (Microdilution Method)

Causality: Cyclopropane-containing amides and fatty acids frequently exhibit significant antimicrobial properties by disrupting bacterial membranes or inhibiting key biosynthetic enzymes. The broth microdilution method determines the Minimum Inhibitory Concentration ( MIC80 ), offering a highly reproducible, quantitative measure of potency against resistant strains. Self-Validation: Ciprofloxacin (antibacterial) and Fluconazole (antifungal) are utilized as positive controls to ensure strain susceptibility. Growth controls (media + inoculum, no compound) and sterility controls (media only) ensure the integrity of the assay environment and rule out contamination.

Step-by-Step Methodology:

-

Inoculum Preparation: Cultivate target strains (e.g., S. aureus, E. coli, C. albicans) to the exponential growth phase. Adjust the suspension to a 0.5 McFarland standard ( ∼1.5×108 CFU/mL).

-

Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compounds in Mueller-Hinton broth (for bacteria) or RPMI 1640 (for fungi), starting from 128 μg/mL down to 0.25 μg/mL.

-

Inoculation: Add 50 μL of the adjusted inoculum to each well, achieving a final volume of 100 μL and a final microbial concentration of 5×105 CFU/mL.

-

Incubation & Reading: Incubate plates at 37°C for 18-24 hours. Measure optical density at 600 nm ( OD600 ). The MIC80 is defined as the lowest concentration that inhibits ≥80% of microbial growth compared to the vehicle control.

Quantitative Data Presentation & SAR Analysis

To facilitate Structure-Activity Relationship (SAR) analysis, screening data must be systematically tabulated. Table 1 illustrates a representative data matrix evaluating the impact of varying substituents on a bromocyclopropane scaffold, highlighting how steric bulk (e.g., 2,2-Dimethyl) or electronic effects (e.g., p-Fluorophenyl) shift the selectivity index.

Table 1: Representative In-Vitro Screening Profile of Substituted Bromocyclopropane Derivatives

| Compound ID | Substitution Pattern | HeLa Cytotoxicity ( IC50 , μM) | S. aureus ( MIC80 , μg/mL) | E. coli ( MIC80 , μg/mL) | Selectivity Index (SI)* |

| BCD-01 | Unsubstituted | 45.2 ± 2.1 | 128 | >128 | < 1.0 |

| BCD-02 | 2-Phenyl | 18.5 ± 1.4 | 64 | 128 | 1.2 |

| BCD-03 | 2-(p-Fluorophenyl) | >100 | 32 | 64 | > 3.1 |

| BCD-04 | 2,2-Dimethyl | 85.4 ± 3.6 | 16 | 32 | 5.3 |

| Ciprofloxacin | Positive Control | >100 | 2 | 2 | > 50.0 |

*Selectivity Index (SI) = HeLa IC50 / S. aureus MIC80 (Note: Values must be converted to uniform molarity for exact calculation; simplified here for comparative demonstration).

Conclusion

The in-vitro evaluation of brominated cyclopropanes requires a rigorously controlled environment to differentiate between genuine target engagement and non-specific toxicity. By leveraging the unique steric and electronic properties of the cyclopropane ring, and employing self-validating phenotypic and target-based assays, researchers can efficiently identify lead compounds for downstream in-vivo evaluation and pharmacokinetic optimization 5[5].

References

-

Title : Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity Source : MDPI URL : 1

-

Title : Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane Source : NIH / Molecules URL : 2

-

Title : Formal Substitution of Bromocyclopropanes with Nitrogen Nucleophiles Source : ACS Publications URL : 3

-

Title : Desymmetrization of Cyclopropenes via the Potassium-Templated Diastereoselective 7-exo-trig Cycloaddition toward Enantiopure Cyclopropane-Fused Oxazepanones with Antimycobacterial Activity Source : NIH PMC URL : 4

-

Title : Discovery of PZ671, a highly potent and in vivo active CRBN-recruiting Bcl-xL degrader Source : RSC URL :5

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Desymmetrization of Cyclopropenes via the Potassium-Templated Diastereoselective 7-exo-trig Cycloaddition of Tethered Amino Alcohols toward Enantiopure Cyclopropane-Fused Oxazepanones with Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of PZ671, a highly potent and in vivo active CRBN-recruiting Bcl-xL degrader - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00119F [pubs.rsc.org]

Application Note: A Systematic Approach to HPLC Method Development for the Purification of Phenoxy Derivatives

Abstract

This guide provides a comprehensive and systematic approach to developing robust High-Performance Liquid Chromatography (HPLC) methods for the purification of phenoxy derivatives. Phenoxy compounds, integral to pharmaceuticals and agrochemicals, often require high purity for efficacy and safety.[1] This document outlines a logical workflow, from understanding the analyte's physicochemical properties to method screening, optimization, scale-up, and validation. It is designed for researchers, scientists, and drug development professionals seeking to establish efficient and reproducible purification protocols. Detailed experimental procedures, the rationale behind key decisions, and advanced techniques such as Supercritical Fluid Chromatography (SFC) are discussed to address various purification challenges, including achiral and chiral separations.

Introduction: The Importance of Purifying Phenoxy Derivatives

Phenoxy derivatives are a diverse class of organic compounds characterized by a phenyl ether group. Their applications are widespread, ranging from herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) to essential pharmaceutical ingredients such as the non-steroidal anti-inflammatory drug (NSAID) Fenoprofen.[2][3] The biological activity of these molecules is often highly dependent on their purity and, in the case of chiral compounds, their stereochemical integrity.[3][4] Impurities can arise from starting materials, side reactions, or degradation, potentially altering the compound's efficacy, toxicity, and safety profile.

Preparative HPLC is a cornerstone technique for isolating and purifying these target compounds to the stringent levels required by regulatory bodies.[5] A well-developed HPLC method not only ensures high purity but also maximizes recovery and throughput, making it a critical step in the research and development pipeline. This guide explains the causality behind experimental choices to empower scientists to move beyond templates and develop methods tailored to their specific phenoxy derivative.

Foundational Principles: Analyte Characterization

A successful purification strategy begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the interactions between the analyte, the stationary phase, and the mobile phase, which are the fundamental components of a chromatographic separation.[6][7]

-

Polarity and Hydrophobicity: The overall polarity of a phenoxy derivative determines its solubility and its affinity for the stationary phase. Most phenoxy derivatives are moderately non-polar, making them ideal candidates for Reversed-Phase HPLC.[2][8]

-

Acidity/Basicity (pKa): Many phenoxy derivatives, particularly phenoxyacetic acids, are ionizable. The pH of the mobile phase relative to the analyte's pKa will control its degree of ionization.[9] For acidic compounds, maintaining a mobile phase pH approximately 2 units below the pKa ensures the molecule is in its neutral, more retained form, leading to better peak shape and retention on a non-polar stationary phase.[8]

-

UV Absorbance: The presence of the aromatic phenoxy group provides strong UV absorbance, typically between 254 nm and 280 nm, making UV detection a highly suitable and robust choice for this class of compounds.[3][10]

-

Chirality: Many pharmaceutical phenoxy derivatives, such as fenoprofen and mecoprop, contain a stereocenter.[3][4] Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation is frequently a regulatory requirement.[11][12] This necessitates the use of specialized Chiral Stationary Phases (CSPs).

Strategic Method Development Workflow

A structured workflow is essential for efficient method development. The process is iterative, starting with broad screening and progressively refining parameters to achieve the desired separation.

Caption: A systematic workflow for HPLC purification method development.

Phase 1: Selecting the Chromatographic Mode

The choice of chromatographic mode is the first critical decision and is based directly on the analyte's properties.

Caption: Decision tree for selecting the initial HPLC mode.

-

Reversed-Phase (RP-HPLC): This is the most common and versatile mode for phenoxy derivatives due to their typical moderate polarity.[2][8] A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile). Retention is based on hydrophobic interactions.[13]

-

Normal-Phase (NP-HPLC): This mode is employed for compounds with very low water solubility or for separating isomers that are difficult to resolve in RP-HPLC.[14][15] It uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol).[13]

-

Chiral Chromatography: For separating enantiomers, a chiral stationary phase (CSP) is required.[4] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a wide range of compounds, including phenoxy derivatives, and can be used in both normal-phase and reversed-phase modes.[3][16]

Experimental Protocols and Methodologies

Protocol 1: Achiral Purification via Reversed-Phase HPLC

This protocol is a robust starting point for purifying non-chiral phenoxy derivatives or for removing non-chiral impurities from a racemic mixture.[3]

Objective: To develop a gradient RP-HPLC method for the purification of a target phenoxy derivative.

1. Instrumentation and Column:

- System: Preparative HPLC system with a gradient pump, autosampler, column oven, and a UV-Diode Array Detector (DAD).[5]

- Column: A C18 stationary phase is the recommended starting point. (e.g., 250 x 21.2 mm, 5 µm particle size for preparative scale).[3]

2. Mobile Phase Preparation:

- Mobile Phase A: 0.1% (v/v) Formic Acid or Acetic Acid in HPLC-grade Water. The acidifier ensures that acidic phenoxy derivatives are protonated, leading to consistent retention and improved peak shape.[1][17]

- Mobile Phase B: Acetonitrile or Methanol. Acetonitrile is often preferred due to its lower viscosity and UV cutoff.[8]

- Action: Degas both mobile phases before use to prevent pump cavitation and baseline noise.

3. Initial Screening Conditions:

| Parameter | Recommended Starting Condition | Rationale |

| Flow Rate | 20 mL/min (for 21.2 mm ID column) | Scaled appropriately for preparative dimensions to maintain linear velocity. |

| Column Temp. | 30 °C | Provides good efficiency and reproducibility. Higher temperatures can reduce viscosity but may affect analyte stability.[6] |

| Detection λ | 270 nm (or scan with DAD) | Common absorbance maximum for the phenoxy chromophore. A DAD allows for verification of peak purity.[3] |

| Injection Vol. | 1-2 mL | Dependent on sample concentration and column loading capacity. |

| Gradient | 5% to 95% B over 20 minutes | A broad "scouting" gradient to determine the approximate elution composition. |

4. Step-by-Step Optimization:

- Step 1 (Scouting Run): Execute the initial screening gradient. Identify the retention time (t_R) of the target compound.

- Step 2 (Gradient Refinement): Adjust the gradient to be shallower around the elution point of the target compound. For example, if the peak elutes at 12 minutes (corresponding to ~50% B), a new gradient of 30-70% B over 20 minutes will provide better resolution of nearby impurities. Overcoming poor resolution of early peaks and broadening of late peaks are key advantages of gradient elution.[2]

- Step 3 (Flow Rate & Temperature): For difficult separations, decreasing the flow rate can increase the number of theoretical plates and improve resolution. Adjusting temperature can also alter selectivity.

- Step 4 (Loading Study): Once the gradient is optimized, inject increasing amounts of the sample to determine the maximum loading capacity before resolution is compromised.

5. Post-Purification:

- Collect fractions containing the pure product.

- Combine relevant fractions and remove the solvent under reduced pressure (e.g., rotary evaporation).

Protocol 2: Chiral Separation via Normal-Phase HPLC

Polysaccharide-based CSPs are highly effective for separating phenoxy derivative enantiomers, often providing the best results in normal-phase mode.[3][4]

Objective: To resolve the enantiomers of a chiral phenoxy derivative.

1. Instrumentation and Column:

- System: Analytical HPLC system with UV detector.

- Column: Polysaccharide-based CSP (e.g., Cellulose or Amylose derivative, 250 x 4.6 mm, 5 µm).

2. Mobile Phase Preparation:

- Mobile Phase: A mixture of n-Hexane and an alcohol modifier (e.g., Isopropanol (IPA) or Ethanol). All solvents must be HPLC grade.[15]

- Rationale: In NP, the alcohol modifier competes with the analyte for polar interaction sites on the CSP. Increasing the alcohol percentage decreases retention time.

3. Chiral Screening Conditions:

| Parameter | Recommended Starting Condition | Rationale |

| Mobile Phase | 90:10 (v/v) n-Hexane:IPA | A common starting point for many chiral separations. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID analytical column. |

| Column Temp. | Ambient (e.g., 25 °C) | Chiral separations can be sensitive to temperature; consistency is key. |

| Detection λ | 270 nm | As per the analyte's UV absorbance maximum. |

| Injection Vol. | 5-10 µL | Small volume to avoid peak distortion. |

4. Step-by-Step Optimization:

- Step 1 (Initial Run): Run the isocratic method. If no separation or very long retention is observed, adjust the modifier percentage.

- Step 2 (Modifier Adjustment):

- Poor Resolution: Decrease the IPA percentage (e.g., to 95:5) to increase retention and allow more interaction time with the CSP.

- Long Retention: Increase the IPA percentage (e.g., to 80:20) to decrease retention.

- Step 3 (Modifier Choice): If IPA does not provide separation, switch to Ethanol. Different alcohol modifiers can create different hydrogen bonding interactions, significantly altering selectivity.

- Step 4 (Additive Screening): For acidic or basic phenoxy derivatives, adding a small amount (0.1%) of an acidic (acetic acid) or basic (diethylamine) additive can dramatically improve peak shape and resolution by suppressing unwanted ionic interactions with the stationary phase.[16]

Table of Common Chiral Stationary Phases for Phenoxy Derivatives

| CSP Type | Derivative Example | Typical Application Mode |

| Cellulose-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal-Phase, Reversed-Phase |

| Amylose-based | Amylose tris(3,5-dimethylphenylcarbamate) | Normal-Phase, Reversed-Phase |

Source: Adapted from principles described in chiral separation literature.[4][12][16]

Scale-Up to Preparative Chromatography

Scaling a method from an analytical to a preparative scale is crucial for purifying larger quantities of material. The primary goal is to maintain the resolution achieved at the analytical scale while maximizing throughput.[5]

The key is to keep the linear velocity of the mobile phase constant. The flow rate must be adjusted according to the cross-sectional area of the column.

Formula for Flow Rate Scale-Up:

F_prep = F_analyt × (d_prep² / d_analyt²)

Where:

-

F_prep = Preparative flow rate

-

F_analyt = Analytical flow rate

-

d_prep = Inner diameter of the preparative column

-

d_analyt = Inner diameter of the analytical column

Table of Scale-Up Calculations

| Analytical Column (4.6 mm ID) | Preparative Column (21.2 mm ID) | Preparative Column (50 mm ID) |

| Flow Rate: 1.0 mL/min | Flow Rate: 21.2 mL/min | Flow Rate: 119 mL/min |

| Injection Vol: 10 µL | Injection Vol: 212 µL | Injection Vol: 1.19 mL |

Note: Injection volume is scaled by the same factor as the flow rate to maintain the load-to-column volume ratio.

Method Validation

Once a purification method is developed, it must be validated to ensure it is suitable for its intended purpose and provides consistent, reliable results.[18] This is a regulatory requirement in the pharmaceutical industry.[19][20]

Key Validation Parameters (ICH Guidelines)

| Parameter | Definition | Acceptance Criteria (Typical) |

| Specificity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. | Peak purity analysis (e.g., via DAD) shows no co-eluting impurities. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples.[21] |

| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0%.[21] |

| Range | The interval between the upper and lower concentration of analyte for which the method has a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the target concentration.[21] |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like flow rate (±5%) or column temperature (±2°C) are varied. |

Source: Adapted from ICH Q2(R1) guidelines and pharmaceutical validation literature.[19][21][22]

Advanced & Alternative Techniques: Supercritical Fluid Chromatography (SFC)

For high-throughput purification, particularly in drug discovery, Supercritical Fluid Chromatography (SFC) is emerging as a powerful "green" alternative to HPLC.[23] SFC uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity.[24][25]

Key Advantages of SFC:

-

Speed: Faster separations and shorter column equilibration times due to the properties of supercritical CO₂.[26]

-

Reduced Solvent Usage: Significantly less organic solvent is consumed, making it more environmentally friendly and reducing costs.[23][26]

-

Faster Post-Processing: The CO₂ vaporizes upon depressurization, making sample recovery and solvent evaporation much faster than with aqueous HPLC fractions.[26]

SFC is particularly well-suited for normal-phase and chiral separations and is a valuable tool for the rapid purification of phenoxy derivative libraries.[27]

Conclusion

The development of a successful HPLC purification method for phenoxy derivatives is a systematic process grounded in the scientific principles of chromatography. By beginning with a thorough characterization of the analyte, a logical progression through mode selection, screening, and optimization can be achieved efficiently. This guide provides robust protocols for both achiral and chiral separations, principles for seamless scale-up from analytical to preparative scale, and an overview of method validation requirements. The causality behind each step has been emphasized to provide a deeper understanding and empower scientists to troubleshoot and adapt these methodologies for novel phenoxy derivatives. The consideration of advanced techniques like SFC further expands the toolkit available for modern purification challenges, ensuring that high-purity compounds can be delivered for downstream applications in research and development.

References

-

Simultaneous Determination of Selected Phenoxyacid Herbicides and Chlorophenols in Surface and Seawater by HPLC Coupled to DAD. Analytical Letters. [Link]

-

Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. Molecules. [Link]

-

Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography. NTU Scholars. [Link]

-

Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. PubMed. [Link]

-

Phenolic Compounds Normal‑Phase HPLC Method. MicroSolv Technology Corporation. [Link]

-

Steps for HPLC Method Validation. Pharmaguideline. [Link]

-

A chiral HPLC and pharmacokinetic approach of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide. ResearchGate. [Link]

-

HPLC Method Development and Validation for Pharmaceutical Analysis. Labcompare. [Link]

-

HPLC method validation for pharmaceuticals: a review. ResearchGate. [Link]

-

Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

-

A BRIEF REVIEW ON HPLC METHOD VALIDATION. JETIR. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

pH Gradient Reversed-Phase HPLC. ACS Publications. [Link]

-

Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. AZoM. [Link]

-

Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters. [Link]

-

Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

-

Study of phenoxy radical couplings using the enzymatic secretome of Botrytis cinerea. Frontiers in Chemistry. [Link]

-

Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. DiVA portal. [Link]

-

Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]

-

Mixed-Mode Solid-Phase Extraction Coupled with Liquid Chromatography Tandem Mass Spectrometry to Determine Phenoxy Acid, Sulfonylurea, Triazine and Other Selected Herbicides at Nanogram Per Litre Levels in Environmental Waters. ResearchGate. [Link]

-

An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. IOSR Journal of Pharmacy. [Link]

-

Scale up to more options - Preparative HPLC columns. Pragolab. [Link]

-

Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. [Link]

-

A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]

-

A comprehensive review of method development by HPLC. World Journal of Pharmaceutical Research. [Link]

-

The Chiral Notebook. Phenomenex. [Link]

-

SFC Basic Guide. Shimadzu. [Link]

-

Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water. Academic Journals. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 5. pragolab.cz [pragolab.cz]

- 6. labtech.tn [labtech.tn]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 8. iosrphr.org [iosrphr.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. academicjournals.org [academicjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. hawach.com [hawach.com]

- 14. Phenolic Compounds Normal‑Phase HPLC Method | MICROSOLV [mtc-usa.com]

- 15. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]

- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 17. tandfonline.com [tandfonline.com]

- 18. jetir.org [jetir.org]

- 19. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 20. researchgate.net [researchgate.net]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. pharmtech.com [pharmtech.com]

- 23. diva-portal.org [diva-portal.org]

- 24. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]

- 25. shimadzu.com [shimadzu.com]

- 26. chromatographytoday.com [chromatographytoday.com]

- 27. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols for the Biological Efficacy Evaluation of Novel Ester Compounds

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological efficacy of novel ester compounds. This guide is designed to be a flexible and scientifically rigorous resource, moving beyond a simple checklist of procedures to offer in-depth rationale and field-proven insights. The protocols outlined herein are designed as self-validating systems to ensure data integrity and reproducibility.

Introduction: The Double-Edged Sword of the Ester Moiety in Drug Discovery

Ester functionalities are prevalent in medicinal chemistry, often introduced to modulate the physicochemical properties of a parent molecule.[1][2][3] They can enhance membrane permeability, improve solubility, and mask polar groups, a common strategy in prodrug design to improve oral bioavailability.[1][2][3][4] However, the inherent lability of the ester bond to ubiquitous esterase enzymes presents a significant challenge.[5][6] The rate and extent of this hydrolysis can profoundly impact a compound's pharmacokinetic and pharmacodynamic profile.[4][7][8] Therefore, a systematic and robust evaluation of a novel ester compound's biological activity is paramount. This guide will delineate a tiered approach to this evaluation, from initial in vitro screening to more complex cellular and metabolic stability assays.

Part 1: Foundational In Vitro Efficacy and Cytotoxicity Screening

The initial phase of evaluation aims to establish the baseline biological activity and potential toxicity of the novel ester compound. This is typically performed using high-throughput screening (HTS) compatible assays.[9][10]

Cytotoxicity Assays: Establishing a Therapeutic Window

Cytotoxicity assays are fundamental to understanding the potential for off-target effects and defining a concentration range for subsequent functional assays.[11][12] It is crucial to employ multiple assays that measure different cellular endpoints to obtain a comprehensive toxicity profile.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]

Materials:

-

Selected cancer and/or normal cell lines

-

Complete cell culture medium

-

Novel ester compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the novel ester compound in complete cell culture medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[14]

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[14]

-

Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

The LDH assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a marker of cytotoxicity.[12]

Materials:

-

Selected cell lines

-

Complete cell culture medium

-

Novel ester compound stock solution (in DMSO)

-

LDH assay kit (commercially available)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with serial dilutions of the novel ester compound as described in the MTT protocol. Include a vehicle control, a positive control (e.g., Triton X-100), and a background control (medium only).

-

Incubate the plates for the desired time points (e.g., 24, 48 hours).

-

After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

Add the LDH reaction mixture from the kit to each well of the new plate.

-

Incubate for the time specified in the kit's instructions, protected from light.

-

Measure the absorbance at the recommended wavelength (typically 490 nm).

-

Calculate the percentage of cytotoxicity based on the LDH released relative to the positive control.

Data Presentation: Cytotoxicity Profile

| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |

| Ester Cpd X | MCF-7 | MTT | 48 | 15.2 |

| Ester Cpd X | A549 | MTT | 48 | 22.8 |

| Ester Cpd X | HEK293 | MTT | 48 | > 100 |

| Ester Cpd X | MCF-7 | LDH | 24 | 35.7 |

| Ester Cpd X | A549 | LDH | 24 | 48.1 |

| Ester Cpd X | HEK293 | LDH | 24 | > 100 |

Target Engagement Assays: Confirming Molecular Interaction

Demonstrating that a novel compound directly interacts with its intended biological target is a critical step in establishing its mechanism of action.[15][16][17] The choice of assay depends on the nature of the target protein.

Conceptual Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method to assess target engagement in a cellular context.[18] It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[18]

Caption: CETSA Workflow for Target Engagement.

Part 2: Metabolic Stability and Prodrug Activation

For ester compounds, particularly those designed as prodrugs, understanding their metabolic fate is crucial.[4][19] The primary concern is hydrolysis by esterases, which can occur in various tissues and fluids.[20][21]

In Vitro Metabolic Stability Assays

These assays assess the susceptibility of the ester compound to metabolic enzymes, primarily in the liver.[19][20]

Protocol 3: Liver Microsomal Stability Assay

This assay determines the intrinsic clearance of a compound by Phase I enzymes, including carboxylesterases, present in liver microsomes.[20][22]

Materials:

-

Pooled liver microsomes (human, rat, mouse)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Novel ester compound stock solution

-

Positive control compounds (with known high and low clearance)

-

Acetonitrile (for reaction quenching)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing liver microsomes and the novel ester compound in phosphate buffer.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of the parent ester compound using a validated LC-MS/MS method.

-

Plot the natural logarithm of the percentage of the compound remaining versus time.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Data Presentation: Metabolic Stability

| Compound | Species | Matrix | In Vitro t1/2 (min) |

| Ester Cpd X | Human | Liver Microsomes | 25.4 |

| Ester Cpd X | Rat | Liver Microsomes | 12.1 |

| Ester Cpd X | Human | Plasma | > 120 |

Esterase Activity and Prodrug Conversion

It is often necessary to specifically investigate the role of esterases in the metabolism of the novel compound, especially if it is a prodrug.

Protocol 4: Plasma Stability Assay

This assay evaluates the stability of the ester compound in plasma, which contains various esterases.[21]

Materials:

-

Freshly collected plasma (human, rat, mouse) with anticoagulant (e.g., heparin)

-

Novel ester compound stock solution

-

Control compound (stable in plasma)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Spike the novel ester compound into the plasma at a final concentration.

-

Incubate the plasma samples at 37°C.

-

At various time points, quench the reaction with cold acetonitrile.

-

Process the samples as in the microsomal stability assay.

-

Analyze the samples by LC-MS/MS to quantify the parent compound and, if applicable, the active parent drug (in the case of a prodrug).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jns.edu.af [jns.edu.af]

- 4. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 5. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. An in-vitro and in-vivo correlative approach to the evaluation of ester prodrugs to improve oral delivery of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. omicsonline.org [omicsonline.org]

- 12. scispace.com [scispace.com]

- 13. ijprajournal.com [ijprajournal.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. selvita.com [selvita.com]

- 18. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 22. Capture hydrolysis signals in the microsomal stability assay: molecular mechanisms of the alkyl ester drug and prodrug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting the Synthesis of Ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate

As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of cyclopropane-containing aryl ethers like ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate . Whether you are utilizing a Williamson ether synthesis or a Mitsunobu coupling, the primary culprit behind poor yields is the neopentyl effect . The quaternary nature of the C1 carbon on the cyclopropane ring introduces severe steric hindrance, drastically elevating the activation energy required for an SN2 transition state.

This guide provides field-proven, mechanistically grounded solutions to bypass these kinetic bottlenecks and push your yields from the sub-30% range to >85%.

Troubleshooting Guides & FAQs

Q1: My Williamson ether synthesis (using ethyl 1-(bromomethyl)cyclopropanecarboxylate, 4-bromophenol, and K2CO3 ) is stalling at 20-30% conversion. Why is this happening? A1: You are fighting the "neopentyl effect." The carbon bearing the bromide leaving group is adjacent to a fully substituted (quaternary) carbon on the cyclopropane ring. In a standard SN2 mechanism, the nucleophile (4-bromophenoxide) must approach from the backside of the C-Br bond. The steric bulk of the cyclopropane ring and the ethyl ester group blocks this trajectory, making the reaction prohibitively slow [1]. Simply heating the reaction further often leads to unwanted ester hydrolysis rather than product formation.

Q2: How can I accelerate this SN2 alkylation without destroying my ester? A2: You must lower the activation energy barrier by improving both the leaving group and the nucleophile's reactivity:

-

Finkelstein Catalysis: Add 0.5 to 1.0 equivalents of Sodium Iodide (NaI) or Potassium Iodide (KI). The iodide ion, being less sterically demanding and highly nucleophilic, will displace the bromide to form an alkyl iodide intermediate in situ. Iodide is a vastly superior leaving group, facilitating the subsequent attack by the bulky phenoxide.

-

The Cesium Effect: Swap K2CO3 for Cesium Carbonate ( Cs2CO3 ). The larger ionic radius of cesium creates a looser, more soluble ion pair in polar aprotic solvents (like DMF or DMSO), generating a more "naked" and reactive phenoxide nucleophile.

Q3: I switched to the Mitsunobu reaction using ethyl 1-(hydroxymethyl)cyclopropanecarboxylate to avoid SN2 issues, but the reaction takes days to reach completion. How do I speed it up? A3: While the Mitsunobu reaction is excellent for avoiding rearrangements in neopentyl systems, it is still kinetically sluggish with sterically hindered substrates [2]. To overcome this, you should employ High-Concentration Sonication . Research has demonstrated that running phenolic Mitsunobu reactions at high concentrations (1.0 M to 3.0 M) combined with ultrasonic irradiation can reduce reaction times of neopentyl alcohols from 7 days down to just 15 minutes [3]. Sonication provides intense localized mixing and cavitation energy that overcomes the viscosity of concentrated Mitsunobu mixtures and drives the sterically hindered betaine intermediate forward.

Q4: The Mitsunobu route gives me good conversion now, but I lose half my product trying to separate it from triphenylphosphine oxide (TPPO). Any tips? A4: TPPO co-elutes notoriously often with moderately polar esters. Instead of relying solely on silica gel chromatography, use a solvent precipitation (crashing) technique . After the reaction, concentrate the mixture, then resuspend the crude residue in cold diethyl ether or a 9:1 hexane/ethyl acetate mixture. TPPO is highly insoluble in cold non-polar solvents and will precipitate as a white solid. Filter this off through a pad of Celite before chromatography.

Data Presentation: Reaction Optimization Summary

| Synthesis Route | Reagents & Conditions | Major Bottleneck | Average Time | Expected Yield |

| Standard Williamson | K2CO3 , DMF, 80°C | Neopentyl steric hindrance | 48 - 72 h | < 30% |

| Optimized Williamson | Cs2CO3 , NaI (cat) , DMF, 80°C | None (Finkelstein assisted) | 12 - 18 h | 75 - 85% |

| Standard Mitsunobu | PPh3 , DIAD, THF (0.1 M), RT | Sluggish betaine collapse | 3 - 7 days | 40 - 50% |

| Optimized Mitsunobu | PPh3 , DIAD, THF (2.0 M ), Sonication | TPPO removal | 15 - 30 min | 80 - 90% |

Experimental Protocols

Protocol A: Optimized Williamson Ether Synthesis (Finkelstein-Assisted)

Mechanism: In situ generation of a highly reactive neopentyl iodide, followed by rapid displacement by a naked phenoxide.

-

Preparation: To an oven-dried round-bottom flask under inert atmosphere (argon/nitrogen), add 4-bromophenol (1.0 equiv, 10 mmol) and anhydrous DMF (20 mL).

-

Base Addition: Add anhydrous Cs2CO3 (1.5 equiv, 15 mmol). Stir at room temperature for 15 minutes to pre-form the phenoxide. The solution may take on a slight yellow tint.

-

Catalyst & Substrate: Add Sodium Iodide (NaI) (0.5 equiv, 5 mmol) followed by ethyl 1-(bromomethyl)cyclopropanecarboxylate (1.1 equiv, 11 mmol).

-

Heating: Heat the reaction mixture to 80°C and monitor via TLC or LC-MS. The reaction should reach >95% conversion within 12-18 hours.

-

Workup: Cool to room temperature, quench with water (50 mL), and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na2SO4 , concentrate, and purify via flash chromatography.

Protocol B: Sonication-Assisted Mitsunobu Coupling

Mechanism: Cavitation-induced kinetic acceleration of sterically hindered substrate coupling.

-

Preparation: In a heavy-walled glass vial, combine 4-bromophenol (1.0 equiv, 5 mmol), ethyl 1-(hydroxymethyl)cyclopropanecarboxylate (1.05 equiv, 5.25 mmol), and Triphenylphosphine ( PPh3 ) (1.1 equiv, 5.5 mmol).

-

Solvent: Add minimal anhydrous THF to achieve a high concentration of ~2.0 M (approx. 2.5 mL).

-

Activation: Submerge the vial in an ultrasonic bath (e.g., 40 kHz). While sonicating, add Diisopropyl azodicarboxylate (DIAD) (1.1 equiv, 5.5 mmol) dropwise over 2 minutes. Caution: The reaction is exothermic; sonication helps dissipate localized heat, but monitor closely.

-

Sonication: Continue sonication for 15 to 30 minutes. The mixture will become highly viscous and then clear.

-

Workup (TPPO Removal): Concentrate the crude mixture under reduced pressure. Add 15 mL of ice-cold diethyl ether and triturate vigorously. Filter the precipitated white solid (TPPO) through a Celite pad. Concentrate the filtrate and purify via flash chromatography.

Mechanistic Workflow & Troubleshooting Logic

Figure 1: Mechanistic troubleshooting pathways for overcoming neopentyl steric hindrance.

References

-

Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. URL:[Link]

-

Chemistry LibreTexts. (2023). Additional Methods of Hydroxyl Substitution (The Mitsunobu Reaction). URL:[Link]

-

Chemistry Steps. (2024). Exceptions in SN2 and SN1 Reactions (Neopentyl Halides). URL:[Link]

Sources

Technical Support Center: Intramolecular Cyclopropanation (IMC) Workflows

Welcome to the IMC Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the thermodynamic and kinetic challenges inherent to transition-metal-catalyzed intramolecular cyclopropanations.

To troubleshoot effectively, we must first understand the causality of the catalytic cycle. The reaction relies on the controlled decomposition of a diazo compound by a transition metal (typically Rh, Cu, or Ru) to form an electrophilic metal-carbene intermediate. The spatial proximity of the tethered alkene allows for a rapid, intramolecular [2+1] cycloaddition, which outcompetes intermolecular side reactions only when kinetic conditions are strictly optimized.

Reaction Workflow & Mechanistic Divergence

Rh-catalyzed intramolecular cyclopropanation cycle highlighting productive vs. parasitic pathways.

Troubleshooting FAQ

Q1: My reaction yields significant amounts of diethyl maleate/fumarate derivatives instead of the desired cyclopropane. How do I suppress this? Diagnostic: This is a classic 1[1]. When the local concentration of the diazo precursor is too high, the highly electrophilic metal-carbene reacts with an unactivated diazo molecule rather than the tethered alkene. Solution:

-

Syringe Pump Addition: The most robust solution is to artificially lower the steady-state concentration of the diazo compound. Add the diazo precursor dissolved in solvent via a syringe pump over 2–10 hours to a dilute solution of the catalyst[1].

-

Catalyst Tuning: If dimerization persists, consider using a more sterically encumbered catalyst like Rh2(esp)2 , which shields the carbene and slows down intermolecular bimolecular reactions.

Q2: I am observing C-H insertion byproducts (e.g., lactams or cyclopentanones) rather than cyclopropanation. Why is this happening? Diagnostic: The metal-carbene is highly electrophilic. If the tethered alkene is electron-deficient or sterically hindered, the activation energy for cyclopropanation increases. The carbene will then seek the next lowest energy pathway, often2[2]. Solution:

-

Electronic Modification: If possible, increase the electron density of the alkene, as electron-rich alkenes undergo more rapid cycloaddition.

-

Alternative Metals: Switch to a less electrophilic metal center. While Rh(II) carboxylates are standard, 3 (e.g., using CuBr2 ) can attenuate carbene reactivity, favoring the[2+1] cycloaddition over C-H insertion for specific distal olefinic acetates[3].